molecular formula C10H9F5N2O2 B12994143 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile CAS No. 1638771-64-8

3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile

Cat. No.: B12994143
CAS No.: 1638771-64-8
M. Wt: 284.18 g/mol
InChI Key: PUNGCMXDCFRIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-(trifluoroacetyl)piperidine-2-carboxylic acid
  • 3-(3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-3-oxopropanenitrile

Uniqueness

Compared to similar compounds, 3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile stands out due to its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. Its multiple fluorine atoms can also enhance its stability and binding properties .

Biological Activity

3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile, with the CAS number 1638771-64-8, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H9F5N2O2
  • Molecular Weight : 284.19 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for various kinases involved in cellular signaling pathways. The compound's structure allows it to bind effectively to the ATP-binding sites of these kinases, thereby modulating their activity.

Key Mechanisms:

  • Kinase Inhibition : It has been shown to inhibit p38 MAPK and DDR kinase pathways, which are crucial for cellular stress responses and inflammatory processes .
  • Protein Interaction : The compound may influence post-translational modifications such as phosphorylation, which are vital for regulating protein function .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Reference
Kinase InhibitionInhibits p38 MAPK
Anti-inflammatory EffectsReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Inhibition of p38 MAPK

A study investigated the effects of this compound on p38 MAPK activity in human cell lines. The results demonstrated a significant reduction in p38 MAPK phosphorylation levels, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antitumor Activity

In another study focused on cancer treatment, the compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways. The findings support further exploration into its use as an anticancer agent.

Properties

CAS No.

1638771-64-8

Molecular Formula

C10H9F5N2O2

Molecular Weight

284.18 g/mol

IUPAC Name

3-[3,3-difluoro-1-(2,2,2-trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H9F5N2O2/c11-9(12)5-17(8(19)10(13,14)15)4-2-6(9)7(18)1-3-16/h6H,1-2,4-5H2

InChI Key

PUNGCMXDCFRIHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1C(=O)CC#N)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.